

Chloroxynil: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Chloroxynil*

Cat. No.: *B167504*

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CAS Number: 1891-95-8 Molecular Formula: C₇H₃Cl₂NO

This technical guide provides an in-depth overview of **Chloroxynil**, a substituted benzonitrile with applications in both agriculture and biotechnology. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, mechanisms of action, and key experimental applications.

Chemical and Physical Properties

Chloroxynil, also known as 3,5-dichloro-4-hydroxybenzonitrile, is an off-white solid compound. [1] It is characterized by a chlorinated phenolic structure.[2] While it is slightly soluble in water, it is more soluble in organic solvents like DMSO and methanol.[1][3]

Property	Value	Source
CAS Number	1891-95-8	[2]
Molecular Formula	C ₇ H ₃ Cl ₂ NO	
Molar Mass	188.01 g/mol	
Appearance	Off-white solid	
Melting Point	140 °C (284 °F; 413 K)	
Boiling Point (Predicted)	256.6 ± 40.0 °C	
Water Solubility	Slightly soluble	
Vapor Pressure	0.00947 mmHg at 25°C	

Synthesis of Chloroxynil

A plausible synthesis route for **Chloroxynil** (3,5-dichloro-4-hydroxybenzonitrile) involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This process can be achieved by reacting the methoxy precursor with an alkali metal compound, such as lithium chloride, at an elevated temperature. The reaction is typically carried out in a high-boiling point solvent like N-methylpyrrolidone. Following the demethylation, the resulting phenate salt is treated with a strong acid, such as hydrochloric acid, to yield the final product, 3,5-dichloro-4-hydroxybenzonitrile.

Mechanisms of Action

Chloroxynil exhibits two distinct mechanisms of action depending on the biological context: as a herbicide and as a facilitator of genetic transformation in plants.

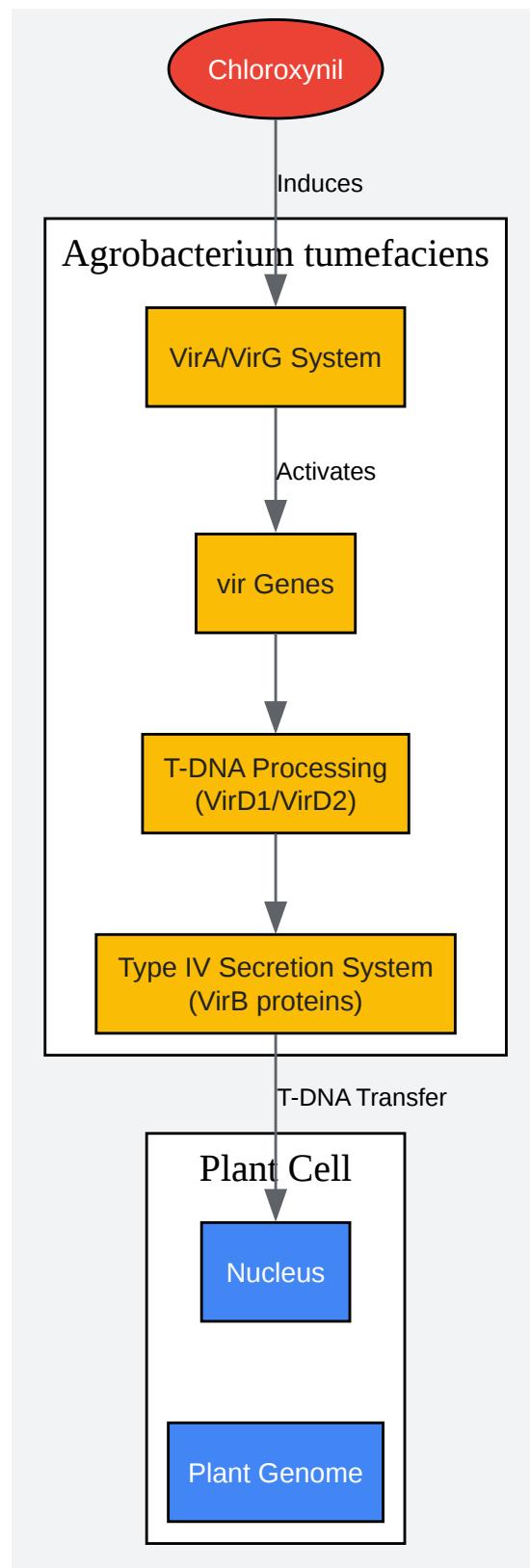
Herbicidal Activity: Inhibition of Photosystem II

As a herbicide, **Chloroxynil** acts by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), leading to a buildup of reactive oxygen species and ultimately causing photo-oxidative damage and cell death in susceptible plants.

Chloroxynil inhibits electron transport in Photosystem II.

Role in Biotechnology: Enhancement of Agrobacterium-mediated Transformation

In the field of plant biotechnology, **Chloroxynil** has been identified as a potent enhancer of *Agrobacterium tumefaciens*-mediated genetic transformation. Its mechanism of action is similar to that of acetosyringone, a well-known phenolic compound used to induce the virulence (vir) genes of *Agrobacterium*. **Chloroxynil** activates the expression of vir genes, which encode the protein machinery necessary for the excision, transfer, and integration of the T-DNA from the bacterial Ti plasmid into the plant genome. Studies have shown that **Chloroxynil** can be significantly more effective than acetosyringone at increasing transformation efficiency in certain plant species.



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Chloroxynil enhances Agrobacterium-mediated transformation.

Key Experimental Protocol: Agrobacterium-mediated Transformation of *Lotus japonicus*

The following protocol is based on the methodology described by Kimura et al. (2015), who identified **Chloroxynil** as a potent enhancer of transformation in the model legume *Lotus japonicus*.

Objective: To achieve efficient transient transformation of *Lotus japonicus* using *Agrobacterium tumefaciens* supplemented with **Chloroxynil**.

Materials:

- *Lotus japonicus* (accession Miyakojima MG-20) seeds
- *Agrobacterium tumefaciens* strain EHA105 carrying a binary vector with a reporter gene (e.g., GUS with an intron)
- Co-cultivation medium
- **Chloroxynil** stock solution (in DMSO)
- Acetosyringone stock solution (in DMSO)
- DMSO (negative control)
- Sterile water, petri dishes, and filter paper

Procedure:

- Plant Material Preparation:
 - Sterilize *L. japonicus* seeds and germinate them in the dark for 4 days.
 - Excise hypocotyl segments from the seedlings to be used as explants.
- Agrobacterium Culture:

- Grow *A. tumefaciens* strain EHA105 in a suitable liquid medium (e.g., YEP) to an appropriate optical density (e.g., OD₆₀₀ = 0.1).
- Co-cultivation:
 - Prepare co-cultivation medium and dispense it into petri dishes.
 - Add **Chloroxynil** to the medium at various concentrations (e.g., up to 5 µM). Include control plates with DMSO only and plates with a standard concentration of acetosyringone (e.g., 100 µM).
 - Inoculate the hypocotyl segments with the Agrobacterium culture.
 - Place the inoculated explants on the prepared co-cultivation medium.
 - Incubate the plates for 5 days under appropriate conditions.
- Quantification of Transformation Efficiency:
 - After the co-cultivation period, perform a quantitative analysis of the reporter gene activity (e.g., GUS assay).
 - The GUS protein is only produced if the T-DNA is successfully transferred and expressed in the plant cell nucleus.
 - Compare the reporter gene activity in explants treated with **Chloroxynil** to the negative control (DMSO) and the acetosyringone control.

Expected Results:

Treatment with 5 µM **Chloroxynil** has been shown to result in a 60-fold higher transient transformation efficiency compared to the control and a 6-fold higher efficiency compared to acetosyringone treatment in *L. japonicus*.

Toxicological and Ecotoxicological Data

Chloroxynil is classified as a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause

irritation to the eyes, skin, and respiratory system. Due to its persistence in the environment, its use is regulated in many regions.

Endpoint	Value	Species	Source
Acute Oral LD ₅₀	200 mg/kg	Rat	
Acute Aquatic LC ₅₀ (96h)	21.4 - 27.5 mg/L	Pimephales promelas (fathead minnow)	

Soil Behavior:

- Aerobic Soil: Persistence of about one month.
- Anaerobic Soil: Persistence of about two weeks.
- Photodegradation: Can be degraded by sunlight through the splitting of chlorine atoms.

This guide provides a summary of the key technical information regarding **Chloroxynil**. Researchers should consult the primary literature and relevant safety data sheets for more detailed information before working with this compound.

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References

- 1. A Novel Phenolic Compound, Chloroxynil, Improves Agrobacterium-Mediated Transient Transformation in *Lotus japonicus* | PLOS One [journals.plos.org]
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